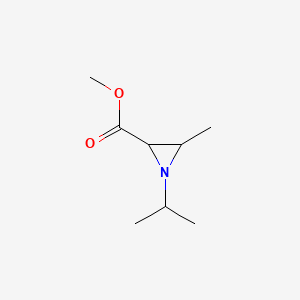![molecular formula C7H5Cl2N3O B590769 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride CAS No. 126728-21-0](/img/structure/B590769.png)
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and receptors, making it a valuable target for drug development.
作用机制
Target of Action
The primary targets of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the phosphorylation of tyrosine residues in proteins, thereby affecting the signaling pathways that these kinases are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibition of various tyrosine kinases . These include the Src tyrosine kinase pathway, EGFR kinase pathway, Wee1 kinase pathway, cyclin-dependent kinase (CDK4) pathway, and DYRK1B and DYRK1A pathways . The downstream effects of these pathway inhibitions can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is due to the compound’s inhibition of various tyrosine kinases, which play key roles in cell growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride typically involves the condensation of pyrimidine-5-carbaldehydes through reactions such as the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and the use of specific solvents and catalysts, like DMF and iodine, have been employed to expedite the synthesis process .
化学反应分析
Types of Reactions
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cyanomethyltriphenylphosphonium chloride for the initial condensation and iodine as a catalyst for cyclization .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-D]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
Medicinal Chemistry: As an inhibitor of tyrosine kinases, it has shown promise in the development of antitumor drugs.
Antimicrobial Activity: The compound has demonstrated broad-spectrum antibacterial and antifungal activities.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor interactions.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrido[2,3-D]pyrimidines, such as:
2-Amino-substituted Pyrido[2,3-D]pyrimidin-7-ones: Known for their inhibitory activity against various kinases.
4,7-Diamino-substituted Pyrido[2,3-D]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
Uniqueness
What sets 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and makes it a versatile scaffold for drug development .
属性
IUPAC Name |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDQHZIZCKOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-21-0 |
Source


|
| Record name | Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126728-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-](/img/new.no-structure.jpg)


![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)



![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)


